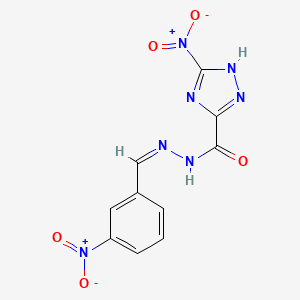
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide, also known as NNBTH, is a chemical compound that has been widely studied for its potential applications in scientific research. NNBTH is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is not fully understood, but it is believed to involve the targeting of specific molecular pathways and interactions with cellular components. It has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant and anti-inflammatory effects, making it a promising candidate for use in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is its versatility, as it has been shown to exhibit a range of potential applications in scientific research. Additionally, it is relatively easy to synthesize using a variety of methods. However, one limitation of 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is its potential toxicity, as it has been shown to exhibit cytotoxic effects on cells at high concentrations.
Orientations Futures
There are a number of potential future directions for research on 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide, including further studies on its mechanism of action and its potential applications in the treatment of cancer and other diseases. Additionally, there is potential for the development of new materials and technologies based on the unique properties of 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide. Further research is needed to fully understand the potential applications of this compound and to explore its full range of biochemical and physiological effects.
Méthodes De Synthèse
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide can be synthesized using a variety of methods, including the reaction of 3-nitrobenzaldehyde with 4-nitrophenylhydrazine in the presence of triethylamine, followed by the addition of triazole and subsequent reduction with sodium borohydride. Other methods have also been developed, including the use of microwave-assisted synthesis and one-pot reactions.
Applications De Recherche Scientifique
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has been shown to exhibit a range of potential applications in scientific research, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been studied for its potential use in the treatment of cancer, as it has been shown to exhibit cytotoxic effects on cancer cells. Additionally, 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has been studied for its potential use in the development of new materials, including polymers and hydrogels.
Propriétés
IUPAC Name |
5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O5/c18-9(8-12-10(15-13-8)17(21)22)14-11-5-6-2-1-3-7(4-6)16(19)20/h1-5H,(H,14,18)(H,12,13,15)/b11-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAVVWYMQKOIER-WZUFQYTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=NNC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![5-{[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6078423.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B6078436.png)
![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6078477.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)

![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)